![molecular formula C21H13FN4O2 B14199343 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 912966-13-3](/img/structure/B14199343.png)
8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a tetrahydropyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde, acetophenone, and malononitrile in the presence of a base such as piperidine. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired pyrido[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Similar compounds to 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example:
7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and biological activity.
Pyrido[2,3-d6,5-d’]dipyrimidinone derivatives: These compounds have additional fused ring systems, which can enhance their stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS Number: 912966-13-3) is a member of the pyridopyrimidine family and has garnered attention due to its diverse biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C_{20}H_{16}F N_{3}O_{3}
- Molecular Weight : 372.4 g/mol
- Structure : The compound features a unique tetrahydropyrido structure with multiple functional groups that contribute to its biological activity.
Antitumor Activity
Research has shown that compounds in the pyridopyrimidine class exhibit significant antitumor properties. Specifically, derivatives like This compound have been investigated for their ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound targets key enzymes involved in cancer cell growth and survival pathways. It has been noted to interact with the PARP1 and PARP2 enzymes, which are crucial for DNA repair mechanisms in cancer cells. Inhibiting these enzymes can lead to increased sensitivity of tumor cells to chemotherapy agents .
- Case Study : A study demonstrated that this compound exhibited potent activity against breast cancer cell lines with BRCA mutations. The effective concentration (EC50) for inhibiting cell proliferation was reported as low as 0.3 nM in MX-1 cells .
Anti-inflammatory Activity
Pyridopyrimidine derivatives have also been characterized by their anti-inflammatory properties. The compound is believed to modulate inflammatory pathways through the inhibition of specific cytokines and enzymes involved in inflammation .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial effects of pyridopyrimidine compounds. These include activity against various bacterial strains and potential applications in treating infections .
Other Biological Activities
The compound has been noted for additional activities such as:
- Antioxidant properties , which help in reducing oxidative stress.
- Inhibition of tyrosine kinases , which play a role in various signaling pathways related to cancer progression .
Data Table: Summary of Biological Activities
Properties
CAS No. |
912966-13-3 |
---|---|
Molecular Formula |
C21H13FN4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C21H13FN4O2/c1-12-24-19-18(20(27)25-12)17(13-5-3-2-4-6-13)16(11-23)21(28)26(19)15-9-7-14(22)8-10-15/h2-10H,1H3,(H,24,25,27) |
InChI Key |
OBYBQHGIRNLYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C(=O)N2C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.